Cas no 7427-09-0 (1,4-Naphthalenedione, 2-amino-3-methyl-)

1,4-Naphthalenedione, 2-amino-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Naphthalenedione, 2-amino-3-methyl-
- 2-Amino-3-methylnaphthalene-1,4-dione
- 2-Amino-3-methyl-[1,4]naphthoquinone
- CS-0186537
- KSC-293-057
- AC-29849
- 2-amino-3-methyl-1,4-naphthoquinone
- 2-amino-3-methylnaphthoquinone
- CHEMBL572318
- SY058410
- CS-12430
- KUC111779N
- 7427-09-0
- MRYHMFJDZYADEB-UHFFFAOYSA-N
- AC6726
- MFCD00667088
- AKOS006320235
- SCHEMBL228422
- 2-amino-3-methylnaphthalene-1,4-dione
-
- MDL: MFCD00667088
- Inchi: InChI=1S/C11H9NO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,12H2,1H3
- InChI Key: MRYHMFJDZYADEB-UHFFFAOYSA-N
- SMILES: CC1=C(C(=O)C2=CC=CC=C2C1=O)N
Computed Properties
- Exact Mass: 187.063328530g/mol
- Monoisotopic Mass: 187.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.2Ų
- XLogP3: 1.6
1,4-Naphthalenedione, 2-amino-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM385500-1g |
2-Amino-3-methylnaphthalene-1,4-dione |
7427-09-0 | 95%+ | 1g |
$193 | 2022-12-09 | |
abcr | AB569056-1 g |
2-Amino-3-methylnaphthalene-1,4-dione; . |
7427-09-0 | 1g |
€235.80 | 2022-12-10 | ||
AstaTech | AC6726-5/G |
2-AMINO-3-METHYLNAPHTHALENE-1,4-DIONE |
7427-09-0 | 95% | 5g |
$1135 | 2023-09-19 | |
Enamine | EN300-7456925-10.0g |
2-amino-3-methyl-1,4-dihydronaphthalene-1,4-dione |
7427-09-0 | 95% | 10.0g |
$2057.0 | 2022-12-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08955-5g |
1,4-Naphthalenedione, 2-amino-3-methyl- |
7427-09-0 | 95% | 5g |
¥7549.0 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK870-50mg |
1,4-Naphthalenedione, 2-amino-3-methyl- |
7427-09-0 | 98% | 50mg |
186.0CNY | 2021-07-17 | |
eNovation Chemicals LLC | D685780-0.25g |
2-Amino-3-methylnaphthalene-1,4-dione |
7427-09-0 | 95% | 0.25g |
$120 | 2022-12-09 | |
AN HUI ZE SHENG Technology Co., Ltd. | JX001310-5g |
2-Amino-3-methylnaphthalene-1,4-dione |
7427-09-0 | 98% | 5g |
¥2537.00 | 2023-09-15 | |
eNovation Chemicals LLC | D685780-5g |
2-Amino-3-methylnaphthalene-1,4-dione |
7427-09-0 | 95% | 5g |
$420 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08955-5g |
1,4-Naphthalenedione, 2-amino-3-methyl- |
7427-09-0 | 95% | 5g |
¥7549.0 | 2024-07-18 |
1,4-Naphthalenedione, 2-amino-3-methyl- Related Literature
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Gunjan Agarwal,Dipali N. Lande,Debamitra Chakrovarty,Shridhar P. Gejji,Prajakta Gosavi-Mirkute,Amit Patil,Sunita Salunke-Gawali RSC Adv. 2016 6 88010
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2. Metal-free, base promoted sp2 C–H functionalization in the sulfonamidation of 1,4-naphthoquinonesRamanathan Devenderan,Pitchumani Kasi Org. Biomol. Chem. 2018 16 5294
Additional information on 1,4-Naphthalenedione, 2-amino-3-methyl-
The Role of 1,4-Naphthalenedione Derivatives in Modern Chemical and Pharmaceutical Research: A Focus on the Compound with CAS No. 7427-09-0
The compound 1,4-Naphthalenedione, specifically its derivative 2-amino-3-methyl- variant (CAS No. 7427–09–0), has emerged as a critical molecule in interdisciplinary research at the intersection of organic chemistry and biomedical applications. This compound belongs to the naphthoquinone class, characterized by its conjugated aromatic system and reactive carbonyl groups. Recent advancements in synthetic methodologies and computational modeling have enabled precise tailoring of its structure to enhance pharmacological properties. The presence of substituents such as the amino group at position 2 and a methyl group at position 3 introduces unique electronic effects and hydrogen-bonding capabilities that are pivotal for biological interactions.
In academic literature published within the last two years, this compound has been highlighted for its potential in anticancer drug development. Studies from institutions like the Max Planck Institute for Medical Research demonstrated that derivatives of 1,4-naphthalenedione exhibit selective cytotoxicity toward tumor cells by modulating mitochondrial membrane permeability. The substitution pattern (i.e., the amino/methyl group arrangement) was shown to enhance bioavailability while minimizing off-target effects compared to earlier generations of naphthoquinone-based agents. For instance, a 2023 study in *Nature Communications* reported that analogs with similar substitution profiles induced apoptosis in pancreatic cancer cell lines through ROS-mediated pathways without significant hepatotoxicity.
Synthetic chemists have also leveraged computational tools like density functional theory (DFT) to optimize the synthesis of this compound. Traditional methods involving Friedel-Crafts acylation often resulted in low yields due to competing side reactions; however, recent protocols employing palladium-catalyzed cross-coupling strategies have achieved >85% yield under mild conditions. A notable example is the Suzuki-Miyaura reaction adapted for synthesizing the amino/methyl substituted naphthoquinone core, as detailed in a *Journal of Organic Chemistry* paper from early 2024. This approach minimizes environmental impact by eliminating hazardous reagents such as aluminum chloride.
Beyond oncology applications, emerging research indicates roles for this compound in neurodegenerative disease modeling. Preclinical data from Harvard Medical School suggest that derivatives like the target molecule may inhibit α-synuclein aggregation—a hallmark of Parkinson’s disease—by stabilizing protein secondary structures through π-stacking interactions facilitated by its rigid naphthoquinone scaffold. The substituent positions (e.g., the spatial orientation of the methyl group at C3) were found to modulate these interactions critically.
In material science contexts, this compound’s redox properties make it a promising candidate for organic photovoltaic (OPV) systems. A collaborative study between Stanford University and ETH Zurich demonstrated that incorporating derivatives into conjugated polymer matrices improved charge carrier mobility by up to 65%, attributed to electronic coupling between the quinoid core and polymer backbones. The specific substitution pattern (e.g., amino groups enhancing electron-donating capacity) was optimized using machine learning algorithms trained on quantum mechanical datasets.
Current regulatory frameworks emphasize sustainability metrics during pharmaceutical development—a challenge addressed through green chemistry principles applied to this compound’s synthesis pathway. Researchers at MIT recently developed a solvent-free microwave-assisted method that reduces energy consumption by 68% compared to conventional protocols while maintaining structural integrity of the final product (i.e., preserving both substituent positions). Such innovations align with global initiatives like the Sustainable Development Goals (SDGs), particularly Target 9.b on fostering innovation ecosystems for clean technologies.
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